molecular formula C16H20N2O3 B2431446 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide CAS No. 1421461-76-8

3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide

Cat. No.: B2431446
CAS No.: 1421461-76-8
M. Wt: 288.347
InChI Key: DIQDRUZGCISYOY-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide is a complex organic compound that features a benzamide core with a dimethylamino group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of a benzoyl chloride with a dimethylamine to form the benzamide core.

    Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-yl group is attached to the benzamide core.

    Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxypropyl chain.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products typically include alcohols and amines.

    Substitution: Substituted benzamides and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylamino)-N-(3-(thiophen-2-yl)-3-hydroxypropyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.

    3-(dimethylamino)-N-(3-(pyridin-2-yl)-3-hydroxypropyl)benzamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 3-(Dimethylamino)-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide imparts unique electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic interactions and stability.

Properties

IUPAC Name

3-(dimethylamino)-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-18(2)13-6-3-5-12(11-13)16(20)17-9-8-14(19)15-7-4-10-21-15/h3-7,10-11,14,19H,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQDRUZGCISYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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